Lipophilicity Advantage over Non-Fluorinated Analogs
The target compound exhibits a measured LogP of 2.46 (LogD at pH 7.4: 2.46) [1], compared to a LogP of 1.58 for the non-fluorinated structural analog (1-methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS 124344-98-5) . This represents a ΔLogP of +0.88, corresponding to an approximately 7.6-fold higher octanol-water partition coefficient. The increase is attributable to the electron-withdrawing and hydrophobic character of the trifluoromethyl substituent.
| Evidence Dimension | Lipophilicity (LogP / LogD at pH 7.4) |
|---|---|
| Target Compound Data | LogP = 2.46; LogD (pH 7.4) = 2.46 |
| Comparator Or Baseline | (1-Methyl-5-phenyl-1H-pyrazol-3-yl)methanol (CAS 124344-98-5): LogP = 1.58 |
| Quantified Difference | ΔLogP = +0.88 (~7.6× higher partition coefficient) |
| Conditions | Calculated/measured LogP values from authoritative chemical databases; Chembase (target) and Chemsrc (comparator) |
Why This Matters
Higher lipophilicity directly influences membrane permeability and protein binding, making the compound more suitable for targets with hydrophobic binding pockets and enabling better passive cellular uptake in cell-based assays.
- [1] Chembase. {2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol. LogP: 2.4646814. LogD (pH=7.4): 2.4646814. View Source
